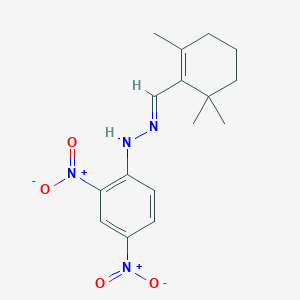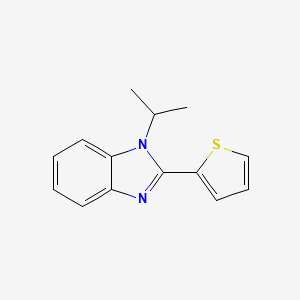
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential use in medicine. CBP belongs to the family of piperazine compounds, which are known for their diverse biological activities and therapeutic potential. In
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to bind to various receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to reduce the activity of the mesolimbic dopamine system, which is believed to be overactive in schizophrenia. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to increase the activity of the serotonergic system, which is involved in the regulation of anxiety and mood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine. One direction is to further explore its potential use as an anticancer agent by studying its mechanism of action and efficacy in various cancer types. Another direction is to investigate its potential use as a therapeutic agent in other neurological and psychiatric disorders such as depression and bipolar disorder. Additionally, future research could focus on developing new analogs of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine with improved solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine involves the reaction of 2-chlorobenzylamine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is typically around 50-60%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, schizophrenia, and anxiety disorders. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine receptors. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have anxiolytic effects by modulating the activity of serotonin receptors.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJSJQOZDXYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)




![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)
![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)